Cas no 386278-33-7 ([2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate)

[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a specialized organic compound featuring a hybrid structure combining a 6-chloropyridine-3-carboxylate moiety with a 3-methylanilino-2-oxoethyl group. This molecular architecture imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical intermediate applications. The presence of both amide and ester functionalities allows for selective transformations, while the chloropyridine unit enhances electrophilic character, facilitating further derivatization. Its well-defined structure ensures consistent performance in coupling reactions and heterocyclic synthesis. The compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and structural rigidity, which can influence binding interactions in target-oriented synthesis.
[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate structure
386278-33-7 structure
商品名:[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
CAS番号:386278-33-7
MF:C15H13ClN2O3
メガワット:304.72832274437
MDL:MFCD05281943
CID:5454000
PubChem ID:2589707

[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-[(3-Methylphenyl)amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate
    • AB00748618-01
    • Z18370564
    • AKOS001255094
    • [(3-METHYLPHENYL)CARBAMOYL]METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE
    • STL187163
    • 386278-33-7
    • EN300-26589466
    • [2-(3-methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
    • 2-[(3-methylphenyl)amino]-2-oxoethyl 6-chloropyridine-3-carboxylate
    • [2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
    • MDL: MFCD05281943
    • インチ: 1S/C15H13ClN2O3/c1-10-3-2-4-12(7-10)18-14(19)9-21-15(20)11-5-6-13(16)17-8-11/h2-8H,9H2,1H3,(H,18,19)
    • InChIKey: MCDWJIMUBGGEKF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)C(=O)OCC(NC1=CC=CC(C)=C1)=O

計算された属性

  • せいみつぶんしりょう: 304.0614700g/mol
  • どういたいしつりょう: 304.0614700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 68.3Ų

じっけんとくせい

  • 密度みつど: 1.346±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 523.1±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.35±0.70(Predicted)

[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26589466-0.05g
[(3-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
386278-33-7 95.0%
0.05g
$212.0 2025-03-20

[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量